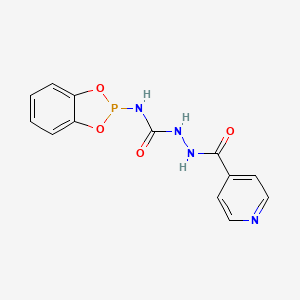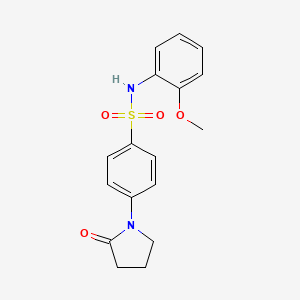![molecular formula C17H17ClN2O2S B5855181 N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5855181.png)
N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide, also known as CPTH-2, is a small molecule inhibitor that is commonly used in scientific research. It is a synthetic compound that was first discovered in 2006 and has since been extensively studied for its potential applications in the field of biochemistry.
Mecanismo De Acción
N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide is a potent inhibitor of HDACs and works by binding to the active site of the enzyme, thereby preventing it from deacetylating histones. This leads to an increase in histone acetylation, which in turn results in changes in gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide are primarily related to its ability to inhibit HDACs. This can lead to changes in gene expression, which can have downstream effects on cellular processes such as cell differentiation, proliferation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide in lab experiments is its potency as an HDAC inhibitor. It has been shown to be effective at inhibiting a wide range of HDAC isoforms, making it a versatile tool for studying the role of these enzymes in various cellular processes. However, one limitation of using N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide is its relatively short half-life, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the use of N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide in scientific research. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide. Additionally, there is ongoing research into the potential therapeutic applications of HDAC inhibitors, including the treatment of cancer and other diseases. Finally, there is interest in using N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide as a tool for studying the epigenetic regulation of gene expression, which could have implications for understanding a wide range of cellular processes.
Métodos De Síntesis
The synthesis of N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide involves a multi-step process that begins with the reaction of 3-chloroaniline with carbon disulfide to form 3-chloro-N-phenylcarbamothioic acid. This intermediate is then reacted with 4-isopropoxybenzoyl chloride to yield the final product, N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide.
Aplicaciones Científicas De Investigación
N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been widely used in scientific research as a tool for investigating the role of histone deacetylases (HDACs) in various cellular processes. HDACs are enzymes that play a critical role in the regulation of gene expression and are involved in a wide range of cellular processes, including cell differentiation, proliferation, and apoptosis.
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)carbamothioyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-11(2)22-15-8-6-12(7-9-15)16(21)20-17(23)19-14-5-3-4-13(18)10-14/h3-11H,1-2H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOFGXFTRGLOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5855115.png)
![2-({2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1H-benzimidazole](/img/structure/B5855123.png)




![N-[3-(aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5855157.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5855162.png)
![2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5855163.png)
![N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5855175.png)
![N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B5855187.png)

